molecular formula C16H13Cl2N3O3 B11553540 N-(3,4-dichlorophenyl)-3-[(2E)-2-(4-hydroxybenzylidene)hydrazino]-3-oxopropanamide

N-(3,4-dichlorophenyl)-3-[(2E)-2-(4-hydroxybenzylidene)hydrazino]-3-oxopropanamide

Cat. No.: B11553540
M. Wt: 366.2 g/mol
InChI Key: KUVJQGXJIDUGRO-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE: is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and hydroxylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE typically involves the following steps:

    Formation of the hydrazine derivative: This involves the reaction of 3,4-dichlorophenylhydrazine with an appropriate acylating agent to form the hydrazine derivative.

    Condensation reaction: The hydrazine derivative is then reacted with 4-hydroxybenzaldehyde under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.

Scientific Research Applications

N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(3,4-DICHLOROPHENYL)-2-{N’-[(E)-(4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ACETAMIDE: can be compared with similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can influence their chemical properties and applications.

Properties

Molecular Formula

C16H13Cl2N3O3

Molecular Weight

366.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-N'-[(E)-(4-hydroxyphenyl)methylideneamino]propanediamide

InChI

InChI=1S/C16H13Cl2N3O3/c17-13-6-3-11(7-14(13)18)20-15(23)8-16(24)21-19-9-10-1-4-12(22)5-2-10/h1-7,9,22H,8H2,(H,20,23)(H,21,24)/b19-9+

InChI Key

KUVJQGXJIDUGRO-DJKKODMXSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)O

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CC(=O)NC2=CC(=C(C=C2)Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.